
Diethyl 7-(cyclohexylcarbonyl)-4,10-dioxo-3,11-dioxa-5,6,8,9-tetraazatridecane-6,8-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 7-(cyclohexylcarbonyl)-4,10-dioxo-3,11-dioxa-5,6,8,9-tetraazatridecane-6,8-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 7-(cyclohexylcarbonyl)-4,10-dioxo-3,11-dioxa-5,6,8,9-tetraazatridecane-6,8-dicarboxylate typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the formation of the desired product. Common synthetic routes may include the use of cyclohexylcarbonyl chloride, diethyl oxalate, and various amines under controlled conditions. The reaction conditions often involve specific temperatures, solvents, and catalysts to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as high-throughput screening and process optimization ensures efficient production with minimal waste. Safety protocols and quality control measures are strictly followed to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 7-(cyclohexylcarbonyl)-4,10-dioxo-3,11-dioxa-5,6,8,9-tetraazatridecane-6,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Diethyl 7-(cyclohexylcarbonyl)-4,10-dioxo-3,11-dioxa-5,6,8,9-tetraazatridecane-6,8-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of Diethyl 7-(cyclohexylcarbonyl)-4,10-dioxo-3,11-dioxa-5,6,8,9-tetraazatridecane-6,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Diethyl ether: A simple ether with different chemical properties and applications.
Diethyl carbonate: An organic carbonate with distinct uses in industry and research.
Diethyl phthalate: A phthalate ester used as a plasticizer and in other applications.
Uniqueness
Diethyl 7-(cyclohexylcarbonyl)-4,10-dioxo-3,11-dioxa-5,6,8,9-tetraazatridecane-6,8-dicarboxylate is unique due to its complex structure and the presence of multiple functional groups
Properties
CAS No. |
69857-76-7 |
|---|---|
Molecular Formula |
C20H34N4O9 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
ethyl N-[2-cyclohexyl-1-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2-oxoethyl]-N-(ethoxycarbonylamino)carbamate |
InChI |
InChI=1S/C20H34N4O9/c1-5-30-17(26)21-23(19(28)32-7-3)16(15(25)14-12-10-9-11-13-14)24(20(29)33-8-4)22-18(27)31-6-2/h14,16H,5-13H2,1-4H3,(H,21,26)(H,22,27) |
InChI Key |
WHSLMUGLYRFHPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NN(C(C(=O)C1CCCCC1)N(C(=O)OCC)NC(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



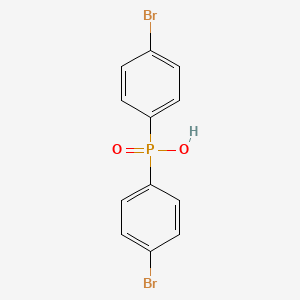
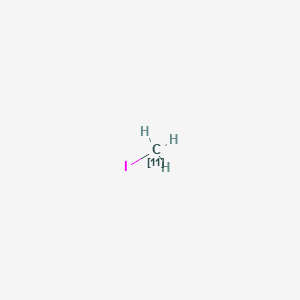


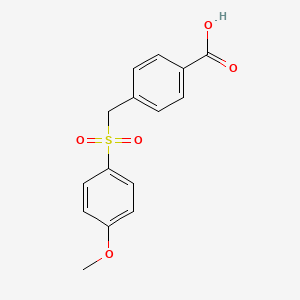
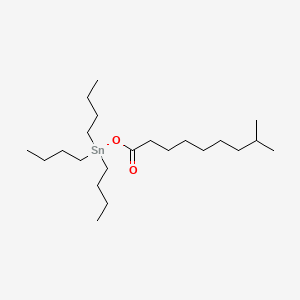
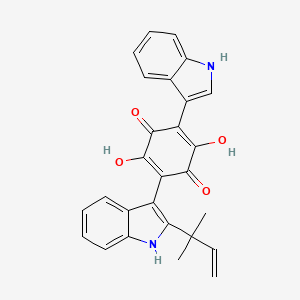
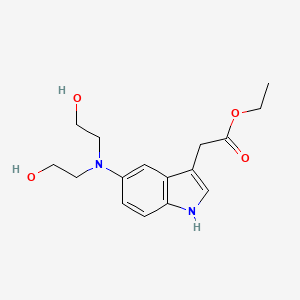
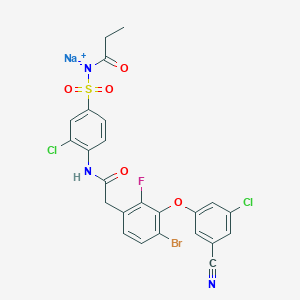
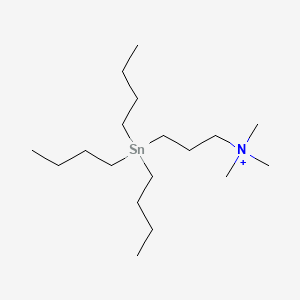
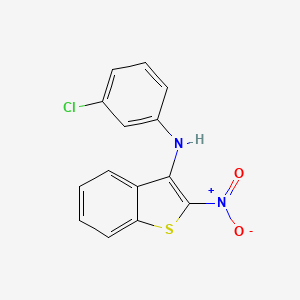

![Dibicyclo[2.2.1]hept-2-ylmethanone](/img/structure/B12792906.png)
